molecular formula C10H11BrN2O B8707011 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline CAS No. 250592-93-9

4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline

Cat. No.: B8707011
CAS No.: 250592-93-9
M. Wt: 255.11 g/mol
InChI Key: ICMSGNRMZFNBLN-UHFFFAOYSA-N
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Description

4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a bromine atom at the fourth position, a 4,5-dihydro-3-isoxazolyl group at the second position, and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline typically begins with commercially available starting materials such as 4-bromo-2-nitrotoluene and 3-isoxazolone.

    Nitration and Reduction: The initial step involves the nitration of 4-bromo-2-nitrotoluene to introduce the nitro group. This is followed by a reduction reaction to convert the nitro group to an amine group, forming 4-bromo-2-aminotoluene.

    Cyclization: The next step involves the cyclization of 4-bromo-2-aminotoluene with 3-isoxazolone under acidic conditions to form the 4,5-dihydro-3-isoxazolyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity. Safety measures and environmental regulations are strictly followed to minimize the impact on the environment and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the bromine and isoxazolyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Substituted benzenamine derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.

Biology

    Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Drug Development: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine

    Pharmaceutical Research: The compound is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

    Agriculture: The compound is studied for its potential use in agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The isoxazolyl group plays a crucial role in binding to the active sites of enzymes, while the bromine and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-bromo-2-(4,5-dihydro-3-isoxazolyl)-
  • Benzenamine, 4-bromo-2-(3-isoxazolyl)-3-methyl-
  • Benzenamine, 4-chloro-2-(4,5-dihydro-3-isoxazolyl)-3-methyl-

Uniqueness

  • Structural Features : The presence of the 4,5-dihydro-3-isoxazolyl group at the second position and the methyl group at the third position makes 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline unique compared to its analogs.
  • Reactivity : The combination of bromine, isoxazolyl, and methyl groups imparts distinct reactivity patterns, making it suitable for specific applications in organic synthesis and medicinal chemistry.
  • Applications : Its unique structural features and reactivity make it a valuable compound in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

250592-93-9

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

4-bromo-2-(4,5-dihydro-1,2-oxazol-3-yl)-3-methylaniline

InChI

InChI=1S/C10H11BrN2O/c1-6-7(11)2-3-8(12)10(6)9-4-5-14-13-9/h2-3H,4-5,12H2,1H3

InChI Key

ICMSGNRMZFNBLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C2=NOCC2)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 g (170 mmol) of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline are dissolved in 400 ml of acetonitrile, and 94 g (0.68 mol) of potassium carbonate are added. 84 g (174 mmol) of tetrabutylammonium tribromide are subsequently added a little at a time with vigorous stirring at temperatures <30° C. For work-up, the solid is filtered off with suction and the filtrate is diluted with methylene chloride and extracted with water. The solvent is stripped off and the residue is again taken up in methyl tert-butyl ether and washed twice with water. The organic phase is dried and concentrated.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two

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